Bis(4-fluoro-2-nitrophenyl) disulfide

Description

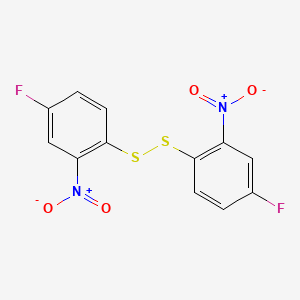

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-1-[(4-fluoro-2-nitrophenyl)disulfanyl]-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6F2N2O4S2/c13-7-1-3-11(9(5-7)15(17)18)21-22-12-4-2-8(14)6-10(12)16(19)20/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILHDUSONWGHVPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)[N+](=O)[O-])SSC2=C(C=C(C=C2)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6F2N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20531063 | |

| Record name | 1,1'-Disulfanediylbis(4-fluoro-2-nitrobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20531063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

796-69-0 | |

| Record name | 1,1'-Disulfanediylbis(4-fluoro-2-nitrobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20531063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Bis 4 Fluoro 2 Nitrophenyl Disulfide and Analogues

Direct Synthetic Approaches to Fluorinated and Nitrated Diaryldisulfides

The direct synthesis of diaryl disulfides bearing electron-withdrawing groups, such as fluoro and nitro moieties, can be accomplished through several key methodologies. These approaches include the oxidation of corresponding thiols, reactions utilizing boronic acids, and the reduction of sulfonyl chlorides.

Oxidative Coupling of Thiols and Related Precursors

The most common and straightforward method for synthesizing symmetrical disulfides is the oxidative coupling of the corresponding thiols. In the context of Bis(4-fluoro-2-nitrophenyl) disulfide, the precursor would be 4-fluoro-2-nitrothiophenol. This transformation involves the formation of a sulfur-sulfur bond through the removal of two hydrogen atoms from two thiol molecules.

A variety of oxidizing agents can be employed for this purpose, ranging from simple aerial oxygen to more specialized reagents. Common laboratory oxidants for this transformation include hydrogen peroxide, iodine, and dimethyl sulfoxide (B87167) (DMSO). biolmolchem.comresearchgate.net The choice of oxidant and reaction conditions can be critical to avoid over-oxidation to species such as sulfinic or sulfonic acids. For instance, using DMSO as an oxidant can be effective, though its oxidizing power is sometimes enhanced with activators under acidic conditions. biolmolchem.com Visible-light-promoted, catalyst-free conditions have also been demonstrated for the self-coupling of thiols in an ambient atmosphere. acs.org

The presence of electron-withdrawing groups, like the nitro (-NO2) and fluoro (-F) groups on the aromatic ring, influences the reactivity of the thiol precursor. These groups can affect the stability of the thiyl radical intermediate, which is often involved in the coupling mechanism. acs.org While numerous general methods exist, the optimal conditions often require empirical determination for specific, highly functionalized substrates.

Reactions Involving Boronic Acids and Elemental Sulfur

An alternative approach that avoids thiol precursors involves the use of aryl boronic acids and elemental sulfur. A patented method describes the synthesis of symmetrical diaryl disulfides via a copper-catalyzed coupling reaction between an aryl boronic acid and elemental sulfur powder. google.com This method is notable for its use of stable, low-toxicity starting materials and for directly introducing inorganic elemental sulfur into organic molecules. google.com

The reaction is applicable to a wide range of substituted aryl boronic acids, including those bearing electron-withdrawing groups such as 4-fluoro and 4-nitro substituents. google.com The process typically involves heating the aryl boronic acid and sulfur in the presence of a copper salt catalyst.

Table 1: Reaction Conditions for Synthesis of Diaryl Disulfides from Aryl Boronic Acids

| Parameter | Condition |

|---|---|

| Reactants | Aryl Boronic Acid, Elemental Sulfur |

| Catalyst | Copper Salt (e.g., CuSO₄, CuI, CuBr, CuCl) |

| Catalyst Loading | ~5 mol% relative to aryl boronic acid |

| Reactant Ratio | Aryl Boronic Acid : Sulfur ≈ 1 : 1.5 |

| Temperature | 50-80 °C |

| Solvent | Pyridine, DMF, DMSO, Acetonitrile, or Toluene |

| Reaction Time | 5-8 hours |

Data sourced from patent CN103497128A. google.com

This strategy provides a valuable route to fluorinated and nitrated diaryl disulfides, starting from readily available boronic acid derivatives.

Selective Reduction of Sulfonyl Chlorides to Disulfides

Symmetrical diaryl disulfides can also be synthesized through the reductive coupling of arylsulfonyl chlorides. This method involves the deoxygenation and dimerization of the sulfonyl chloride moiety. A facile method for this transformation utilizes triphenylphosphine (B44618) (PPh₃) as the reductant. researchgate.net

For the synthesis of this compound, the required precursor is 4-fluoro-2-nitrobenzenesulfonyl chloride. The synthesis of this specific sulfonyl chloride has been reported, starting from 1,4-difluoro-2-nitrobenzene. researchgate.net The process involves a regioselective reaction with a thiol, such as phenylmethanethiol, followed by oxidative cleavage with chlorine to yield the desired sulfonyl chloride. researchgate.net Once the 4-fluoro-2-nitrobenzenesulfonyl chloride is obtained, its reduction would lead to the target disulfide. It is important to select a reducing agent that is chemoselective for the sulfonyl chloride group without affecting the nitro group on the aromatic ring. While strong reducing agents might affect the nitro group, reagents like triphenylphosphine are generally suitable for the selective reduction of the sulfonyl chloride to the disulfide. researchgate.netreddit.com

Halogenation and Fluorination Strategies on Diaryl Disulfides

Direct halogenation or fluorination of a pre-existing diaryl disulfide is not a commonly employed synthetic strategy. The presence of the electron-rich sulfur atoms makes the disulfide bond susceptible to oxidation or cleavage under the harsh conditions often required for electrophilic aromatic halogenation. Synthetic approaches overwhelmingly favor the use of starting materials that already contain the desired halogen substituents. For instance, the synthesis of this compound would start from a fluorinated precursor like 4-fluoro-2-nitrothiophenol or 4-fluoro-2-nitrobenzenesulfonyl chloride, rather than attempting to fluorinate Bis(2-nitrophenyl) disulfide.

While not a direct fluorination of the disulfide's aryl ring, rhodium-catalyzed substitution reactions have been reported where an aryl fluoride (B91410) reacts with a disulfide to form an aryl sulfide, demonstrating C-F bond activation in the presence of a disulfide. nih.govacs.org However, this cleaves the disulfide and does not add fluorine to it.

There is a lack of specific literature detailing the perfluoroalkylation of diaryl disulfides using xenon carboxylates. However, related methods for introducing perfluoroalkyl groups onto a sulfur atom of a disulfide have been developed. A notable strategy involves the visible-light-mediated photocatalytic perfluoroalkylation of disulfides using perfluoroalkyl iodides (RF-I). nih.govfigshare.com This process breaks the S-S bond and results in the formation of perfluoroalkyl thioethers (Ar-S-RF). nih.govfigshare.com This indicates that while direct addition to the disulfide bond is challenging, reactions that cleave the disulfide to attach fluorinated moieties are feasible under specific photocatalytic conditions.

Diaryl disulfides can serve as precursors for higher-valent arylsulfur fluoride compounds. The disulfide bond can be cleaved and oxidized under fluorinating conditions. State-of-the-art synthesis of arylsulfur chlorotetrafluorides (Ar-SF₄Cl) often relies on the oxidation of the corresponding aryl disulfides. nih.gov Similarly, aryl disulfides can be converted into arylsulfur trifluorides (ArSF₃) using reagents such as bromine and potassium fluoride (KF). lookchem.com These transformations represent a significant increase in the oxidation state of the sulfur atom, from S(I) in the disulfide to S(IV) or S(VI) in the resulting sulfur fluoride species. nih.govmdpi.comchemrxiv.org These reactions fundamentally alter the disulfide core and are used to generate synthetically valuable fluorinating reagents or building blocks.

Advanced Precursor Synthesis Routes Incorporating Fluorine and Nitro Moieties

The creation of the key precursors for this compound hinges on the strategic introduction of fluorine and nitro groups onto an aromatic scaffold, followed by the incorporation of sulfur functionality. The electron-withdrawing nature of both the fluoro and nitro groups significantly influences the reactivity of the aromatic ring, a factor that is leveraged in synthetic design.

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for synthesizing aryl thioether precursors. In this context, the fluorine atom on a polyfluoroarene can act as an effective leaving group, particularly when the aromatic ring is activated by electron-withdrawing groups like a nitro substituent. lboro.ac.uknih.gov The SNAr mechanism involves the attack of a nucleophile on the electron-deficient aromatic ring to form a stabilized intermediate known as a Meisenheimer complex, followed by the departure of the leaving group. acsgcipr.org

For the synthesis of precursors to this compound, a common strategy would involve the reaction of a difluorinated aromatic compound, activated by a nitro group, with a sulfur nucleophile. The presence of the nitro group ortho or para to the fluorine atom is crucial for activating the ring towards nucleophilic attack. nih.gov Thiolates (RS⁻) are potent nucleophiles for this transformation, readily displacing a fluoride ion to form the desired aryl thioether. acsgcipr.org The reaction is typically carried out in the presence of a base in a polar aprotic solvent. acsgcipr.org

Table 1: Conditions for Nucleophilic Aromatic Substitution (SNAr) Reactions

| Substrate | Nucleophile | Base | Solvent | Outcome |

|---|---|---|---|---|

| Polyfluoroarene | Thiol (RSH) | K₃PO₄ | MeCN | C-S Bond Formation nih.gov |

| Aryl Fluoride | Thiol (RSH) | K₂CO₃, NaOH, etc. | DMF, NMP, DMAC | Aryl Thioether Synthesis acsgcipr.org |

This table provides illustrative examples of typical conditions for SNAr reactions to form aryl thioethers, based on general methodologies.

The introduction of a nitro group (–NO₂) onto an aromatic ring is a fundamental electrophilic aromatic substitution reaction. libretexts.org To synthesize a precursor like 4-fluoro-2-nitrophenyl thioether, one could start with a 4-fluorophenyl thioether and introduce a nitro group. The nitration is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). researchgate.net

The directing effects of the existing substituents on the aromatic ring are critical. A fluorine atom is an ortho-, para-director, while a thioether group is also an ortho-, para-directing and activating group. Therefore, the nitration of a 4-fluorophenyl thioether would be expected to yield a mixture of isomers, with the nitro group being directed to the positions ortho to the thioether and fluorine. Careful control of reaction conditions is necessary to achieve the desired regioselectivity for the 2-nitro isomer. Alternative nitrating agents and conditions, such as using dinitro-5,5-dimethylhydantoin (DNDMH) or triflyl nitrate, can offer different reactivity profiles and functional group tolerance. organic-chemistry.org

The final step in the synthesis of this compound is the formation of the disulfide (S–S) bond. The most prevalent and direct method is the oxidative coupling of two thiol (–SH) molecules. thieme-connect.com The precursor, 4-fluoro-2-nitrothiophenol, would be oxidized to yield the target disulfide.

A wide variety of oxidizing agents can be employed for this transformation, ranging from simple and inexpensive reagents to more complex catalytic systems. tandfonline.com The choice of oxidant is often dictated by the sensitivity of other functional groups present in the molecule. The oxidation of thiols to disulfides is a characteristic reaction, but overoxidation to species like thiosulfinates or sulfonic acids is a potential side reaction that must be controlled. tandfonline.comtandfonline.com

Table 2: Common Methods for Thiol to Disulfide Oxidation

| Reagent/Catalyst | Conditions | Advantages |

|---|---|---|

| Air/O₂ | Often catalyzed by metal complexes or enzymes | Green and inexpensive oxidant rsc.org |

| Hydrogen Peroxide (H₂O₂) | Various catalysts | Readily available, water as byproduct tandfonline.com |

| Halogens (I₂, Br₂) | Mild conditions | Effective and widely used |

This table summarizes several common approaches for the oxidative coupling of thiols to form disulfide bonds.

Green Chemistry and Sustainable Synthetic Pathways

Modern synthetic chemistry places increasing emphasis on the development of environmentally benign and sustainable processes. For disulfide synthesis, this translates to using milder reagents, reducing waste, and employing catalytic methods. tandfonline.comresearchgate.net

Electrosynthesis offers a green alternative to conventional chemical oxidation for forming disulfide bonds. researchgate.net This method avoids the use of stoichiometric chemical oxidants, which often generate toxic byproducts. In an electrochemical setup, thiols can be oxidized at an anode to form thiyl radicals, which then dimerize to form the disulfide bond.

Recent advancements have focused on catalytic systems that facilitate this process under mild conditions. For instance, vitamin B12 has been used as a catalyst in an electrochemically driven protocol to reduce disulfide bonds, and similar principles can be applied to oxidation. chemistryviews.orgnih.govchemrxiv.org Electrocatalytic methods can be highly selective and efficient, operating in aqueous buffers over a range of pH values, making them compatible with complex molecules. researchgate.netnih.gov

A novel and highly efficient method for disulfide formation utilizes sulfuryl fluoride (SO₂F₂) in what has been described as a "click chemistry" approach. nih.govrepec.orgresearchgate.net Click chemistry is characterized by reactions that are high-yielding, wide in scope, create no offensive byproducts, are stereospecific, and require simple reaction conditions. researchgate.netresearchgate.net

The SO₂F₂-mediated method involves the reaction of thiols in the presence of a base, displaying exceptional selectivity for disulfide formation through a nucleophilic substitution cascade. nih.govrepec.org This reaction meets the stringent criteria for click chemistry, offering quantitative yields, exceptional chemoselectivity, and a non-chromatographic purification process. nih.govresearchgate.netresearchgate.net It is a versatile technique that can be used for the modular synthesis of symmetrical, unsymmetrical, and cyclic disulfides in various reaction media, including water. repec.orgresearchgate.netchemrxiv.org The robustness and efficiency of this method make it a powerful tool for sustainable disulfide synthesis. nih.govrepec.org

Table 3: Comparison of Disulfide Synthesis Methodologies

| Methodology | Key Features | Sustainability Aspect |

|---|---|---|

| Classical Oxidation | Uses stoichiometric chemical oxidants (e.g., H₂O₂, I₂) | Can generate waste; potential for overoxidation |

| Electrocatalysis | Uses electricity as the "reagent"; often catalytic | Avoids chemical oxidants; high atom economy researchgate.netchemistryviews.org |

| SO₂F₂-Mediated Click Chemistry | High yield, high selectivity, simple conditions, no byproducts | Meets "click chemistry" criteria for green synthesis nih.govresearchgate.net |

Advanced Spectroscopic and Structural Characterization of Bis 4 Fluoro 2 Nitrophenyl Disulfide

High-Resolution Mass Spectrometry for Disulfide Linkage Analysis

High-resolution mass spectrometry is an indispensable tool for the detailed structural analysis of disulfide-containing molecules like Bis(4-fluoro-2-nitrophenyl) disulfide. It not only allows for the accurate determination of the molecular weight but also provides critical information about the stability and connectivity of the disulfide bond through fragmentation analysis.

In the analysis of disulfide-linked compounds, a key consideration is the potential for disulfide bond scrambling, where the disulfide bonds rearrange to form non-native linkages. This can be particularly prevalent under certain conditions, such as in solution or during sample preparation for mass spectrometry analysis. High-resolution mass spectrometry can differentiate between the expected this compound and any scrambled isomers by accurately measuring the mass of the parent ion and its fragment ions.

The expected molecular formula for this compound is C₁₂H₆F₂N₂O₄S₂. The theoretical monoisotopic mass can be calculated with high precision. Any deviation from this mass could indicate the presence of impurities or degradation products. While mass spectrometry alone may not distinguish between symmetrical and certain scrambled disulfide arrangements of identical monomer units, it is crucial for identifying mixed disulfide species if other thiol-containing compounds are present.

Table 1: Theoretical Mass Data for this compound

| Property | Value |

| Molecular Formula | C₁₂H₆F₂N₂O₄S₂ |

| Monoisotopic Mass | 343.9737 u |

| Average Molecular Weight | 344.31 g/mol |

Note: This table is generated based on the chemical formula and standard isotopic abundances.

The fragmentation of this compound in a mass spectrometer, typically through collision-induced dissociation (CID), provides a wealth of structural information. The fragmentation patterns of aromatic disulfides are influenced by the nature and position of the substituents on the aromatic rings. For this compound, several key fragmentation pathways can be anticipated.

A primary fragmentation pathway for diaryl disulfides is the cleavage of the S-S bond, leading to the formation of two thiyl radicals. However, in mass spectrometry, this often manifests as the formation of a protonated thiol (R-SH₂⁺) and a sulfenium ion (R-S⁺). Another common fragmentation involves the cleavage of the C-S bond.

The presence of the nitro and fluoro substituents will significantly influence the fragmentation cascade. The nitro group, being a strong electron-withdrawing group, can direct fragmentation pathways. For instance, the loss of NO₂ is a common fragmentation route for nitroaromatic compounds. The fluorine atom, being highly electronegative, can also affect the stability of adjacent ions.

Table 2: Plausible Mass Spectrometry Fragments of this compound

| m/z (u) | Proposed Fragment Ion | Fragmentation Pathway |

| 343.97 | [M]⁺ (Molecular Ion) | Ionization of the parent molecule |

| 172.99 | [C₆H₃FNOS]⁺ | Homolytic or heterolytic cleavage of the S-S bond |

| 154.98 | [C₆H₃FNOS - H₂O]⁺ | Subsequent loss of water from the thiyl fragment |

| 125.99 | [C₆H₄FN]⁺ | Cleavage of the C-S bond with loss of the sulfur atom |

| 297.97 | [M - NO₂]⁺ | Loss of a nitro group from the molecular ion |

Note: This table presents hypothetical m/z values for plausible fragment ions based on known fragmentation patterns of similar compounds. Actual experimental values may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise chemical structure of this compound in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

¹H and ¹⁹F NMR are particularly informative for this compound. The ¹H NMR spectrum will show signals corresponding to the protons on the aromatic rings. Due to the substitution pattern, the aromatic protons are expected to appear as a complex set of multiplets. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the nitro and fluoro groups, generally shifting them to a higher frequency (downfield) compared to unsubstituted benzene.

¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it an excellent probe for fluorinated compounds. A single resonance is expected for the fluorine atoms in the symmetrical this compound molecule. The chemical shift of this fluorine signal will be characteristic of a fluorine atom attached to an aromatic ring bearing a nitro group. The coupling between the fluorine nucleus and the adjacent protons (³JHF) will result in splitting of both the ¹⁹F and ¹H NMR signals, providing valuable connectivity information.

Table 3: Predicted ¹H and ¹⁹F NMR Chemical Shift Ranges

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | 7.5 - 8.5 | Multiplets (due to H-H and H-F coupling) |

| ¹⁹F | -100 to -120 (relative to CFCl₃) | Multiplet (due to H-F coupling) |

Note: These are estimated chemical shift ranges based on data for similar fluoronitroaromatic compounds.

To unambiguously assign the proton resonances and confirm the connectivity within the molecule, multi-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would help in assigning the signals from the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): A 2D ¹H-¹³C HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This provides a map of the C-H bonds in the molecule.

¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons and fluorine atoms, which can be useful in confirming the three-dimensional structure.

Through the combined application of these NMR techniques, a complete and unambiguous structural assignment of this compound can be achieved.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

For this compound, the IR and Raman spectra will be rich with information. Key vibrational modes that are expected to be prominent include:

N-O Stretching: The nitro group (NO₂) will exhibit strong, characteristic symmetric and asymmetric stretching vibrations. The asymmetric stretch typically appears in the range of 1500-1570 cm⁻¹, while the symmetric stretch is found between 1300-1370 cm⁻¹.

C-F Stretching: The carbon-fluorine bond will have a strong stretching vibration, typically observed in the region of 1100-1300 cm⁻¹.

S-S Stretching: The disulfide bond gives rise to a weak to medium intensity stretching vibration in the Raman spectrum, usually in the range of 500-550 cm⁻¹. This band is often weak or absent in the IR spectrum.

C-S Stretching: The carbon-sulfur bond stretching vibration is typically observed in the 600-800 cm⁻¹ region.

Aromatic C-H and C=C Stretching: The aromatic rings will show characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

The combination of IR and Raman spectroscopy is powerful due to their different selection rules. Vibrations that are strong in the IR spectrum may be weak in the Raman spectrum, and vice versa. This complementarity allows for a more complete picture of the vibrational modes of the molecule.

Table 4: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique (Expected Intensity) |

| Aromatic C-H Stretch | 3050 - 3150 | IR (m), Raman (s) |

| Asymmetric NO₂ Stretch | 1500 - 1570 | IR (s), Raman (s) |

| Symmetric NO₂ Stretch | 1300 - 1370 | IR (s), Raman (s) |

| Aromatic C=C Stretch | 1400 - 1600 | IR (m), Raman (s) |

| C-F Stretch | 1100 - 1300 | IR (s), Raman (w) |

| C-S Stretch | 600 - 800 | IR (m), Raman (m) |

| S-S Stretch | 500 - 550 | IR (w), Raman (m) |

Note: s = strong, m = medium, w = weak. These are typical ranges and intensities for the respective functional groups.

X-ray Crystallography for Solid-State Structural Determination

A typical crystallographic analysis would yield a detailed set of parameters. While specific data for this compound is not presently available, a hypothetical data table is presented below to illustrate the nature of the expected findings.

Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

Note: The values in this table are placeholders and would be determined through experimental data collection and refinement.

The analysis would reveal critical structural details, such as the dihedral angle of the C-S-S-C bond, which is a key feature of disulfide-containing molecules. Furthermore, the orientation of the 4-fluoro and 2-nitrophenyl groups relative to the disulfide bridge would be precisely determined. Intermolecular interactions, such as halogen bonding or π-π stacking, which influence the crystal packing, would also be identified.

UV/Visible Spectroscopy for Electronic Transitions

UV/Visible spectroscopy is a powerful tool for investigating the electronic transitions within a molecule. The absorption of ultraviolet or visible light by this compound would promote electrons from a lower energy molecular orbital to a higher energy one. The resulting spectrum provides insights into the electronic structure of the compound.

The UV/Vis spectrum of this compound is expected to be characterized by specific absorption maxima (λmax), which correspond to different electronic transitions. The intensity of these absorptions is quantified by the molar absorptivity (ε).

Expected Electronic Transitions for this compound

| Transition | Expected Wavelength Range (nm) | Description |

|---|---|---|

| π → π* | 200-400 | Associated with the aromatic rings and nitro groups. |

The presence of the nitro and fluoro substituents on the phenyl rings is expected to influence the position and intensity of these absorption bands compared to unsubstituted diphenyl disulfide. The electron-withdrawing nature of the nitro group and the electronegativity of the fluorine atom would likely cause shifts in the absorption maxima. A detailed analysis of the spectrum, often aided by computational chemistry, would allow for the assignment of the observed bands to specific electronic transitions within the molecule.

Theoretical and Computational Chemistry Approaches to Bis 4 Fluoro 2 Nitrophenyl Disulfide

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. By approximating the electron density of a system, DFT can provide valuable insights into its chemical behavior.

Frontier Molecular Orbital Analysis (HOMO/LUMO Energies)

Frontier Molecular Orbital (FMO) theory is a key component of DFT that helps in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap generally implies high stability and low reactivity.

For Bis(4-fluoro-2-nitrophenyl) disulfide, a DFT calculation would be necessary to determine the precise energies of the HOMO and LUMO. This analysis would reveal the regions of the molecule most susceptible to electrophilic and nucleophilic attack. Without such a study, any specific energy values would be purely speculative.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Data Not Available |

| LUMO Energy | Data Not Available |

| HOMO-LUMO Gap | Data Not Available |

Note: This table is for illustrative purposes only. The values are not based on actual calculations.

Reaction Pathway Elucidation and Transition State Modeling

DFT can also be employed to model chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the most likely reaction pathways. This involves locating the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, providing critical information about the reaction kinetics.

Modeling the reaction pathways for this compound could elucidate mechanisms of its synthesis, degradation, or its interactions with other chemical species. However, no such studies have been published.

Ab Initio Methods for Spectroscopic Parameter Calculations

Ab initio methods are a class of computational chemistry techniques that are based on first principles, without the use of empirical parameters. These methods are highly accurate for calculating various molecular properties, including spectroscopic parameters. For this compound, ab initio calculations could predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. Such theoretical spectra are invaluable for interpreting experimental data and confirming the structure of the compound. To date, no ab initio spectroscopic studies for this specific disulfide are available in the literature.

Advanced Modeling of Solvation Effects on Reactivity

The reactivity of a molecule can be significantly influenced by its solvent environment. Advanced computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of a solvent on the electronic structure and reactivity of this compound. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in a more realistic environment. Understanding solvation effects is crucial for predicting reaction outcomes in solution. As with the other computational approaches, specific studies on the solvation effects for this compound have not been reported.

Applications in Advanced Organic Synthesis, Materials Science, and Catalysis

Bis(4-fluoro-2-nitrophenyl) Disulfide as a Key Reagent and Intermediate in Organic Synthesis

In the realm of organic synthesis, the compound serves as a versatile building block, primarily due to the distinct reactivity of its three main functional components: the disulfide bond, the nitro-substituted aromatic rings, and the carbon-fluorine bonds.

This compound is an important precursor for synthesizing molecules that contain both fluorine and sulfur within an aromatic framework. The disulfide (S-S) bond can be readily cleaved under reducing conditions to form the corresponding thiol, 4-fluoro-2-nitrophenylthiol. This thiol is a potent nucleophile and a key intermediate for introducing the 4-fluoro-2-nitrophenylthio moiety into other molecules.

Furthermore, the disulfide itself can react directly with various reagents. For instance, it can participate in thiol-disulfide exchange reactions or be used in the synthesis of asymmetric diaryl sulfides through SNAr (Nucleophilic Aromatic Substitution) reactions where the disulfide's S-S bond is cleaved. researchgate.net This reactivity allows for the controlled formation of new carbon-sulfur bonds, which is fundamental in the synthesis of many pharmaceutical and agrochemical compounds. Analogs such as Bis(4-fluorophenyl) disulfide are recognized for their role as pharmaceutical intermediates. fishersci.fi The presence of the fluorine atom and the nitro group also activates the aromatic ring, facilitating reactions and influencing the properties of the final synthesized systems.

The elaboration of complex molecular structures often requires reagents that offer multiple, selectively addressable functional groups. This compound fits this role adeptly. The three key reactive sites can be manipulated in a stepwise fashion:

Disulfide Bond Cleavage: As mentioned, reduction yields a thiol, opening pathways for alkylation, arylation, or conjugate addition reactions.

Nitro Group Reduction: The nitro group can be selectively reduced to an amino group (-NH2). This amine can then be diazotized, acylated, or used as a directing group in further aromatic substitutions, significantly increasing the molecular complexity.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, activated by the ortho- and para-directing nitro group, can be displaced by a variety of nucleophiles (e.g., amines, alkoxides, thiolates). This allows for the attachment of new substituents to the aromatic ring.

This orthogonal reactivity makes the compound a valuable intermediate. For example, a synthetic chemist could first use the disulfide to form a sulfur linkage, then reduce the nitro group to an amine, and finally displace the fluorine atom to add another functional group, all in a controlled sequence. This capacity is crucial in building complex heterocyclic structures, such as benzofused nitrogen-sulfur heterocycles, and in creating diverse molecular libraries for drug discovery. researchgate.net

Development of Functional Materials Incorporating Fluorinated Nitroaryl Disulfide Scaffolds

The specific chemical characteristics of this compound make its structural motif highly attractive for materials science, particularly in the development of dynamic polymers, surface coatings, and sensors.

The disulfide bond is a prime example of a dynamic covalent bond. mdpi.com Unlike standard covalent bonds, dynamic covalent bonds can undergo reversible breaking and reforming under specific stimuli (e.g., heat, light, or chemical triggers). nii.ac.jpbohrium.com By incorporating the fluorinated nitroaryl disulfide scaffold into polymer chains, materials with remarkable properties can be created.

When integrated into a cross-linked polymer network, the disulfide linkages allow the material to exhibit properties such as self-healing, adaptability, and recyclability. nih.govrug.nl If the material is fractured, applying a stimulus like heat can initiate disulfide exchange reactions across the broken interface, rebonding the polymer chains and restoring the material's integrity. nih.gov This dynamic nature challenges the traditional distinction between thermosets and thermoplastics, leading to the development of "vitrimers"—materials that are strong and cross-linked at operating temperatures but can be reprocessed and reshaped at elevated temperatures. nih.gov The presence of fluorinated and nitroaryl groups can further tune the material's properties, such as thermal stability, chemical resistance, and optical characteristics. kit.edu

Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate, offering a powerful way to precisely control surface properties. Aromatic disulfides are excellent precursors for forming SAMs on gold surfaces. acs.org When a gold substrate is exposed to a solution of this compound, the disulfide bond cleaves, and the resulting thiol fragments chemisorb onto the gold, forming strong, covalent gold-sulfur (Au-S) bonds. acs.orgpradeepresearch.orgdtic.mil This process results in a densely packed, oriented monolayer of 4-fluoro-2-nitrophenylthiolate on the surface.

The properties of the resulting surface are dictated by the exposed terminal groups of the molecules. In this case:

Fluorine Atoms: The C-F bonds contribute to low surface energy, leading to hydrophobic (water-repellent) and oleophobic (oil-repellent) properties.

Nitro Groups: The polar nitro groups influence the surface's electronic properties and wettability. They can also serve as chemical handles for the subsequent attachment of other molecules, such as biomolecules for biosensors. nih.gov

The table below, based on data from analogous compounds, illustrates the typical thickness of such nitro-terminated SAMs on a gold surface, which is a key parameter in their characterization. acs.orgnih.gov

| Compound Name | Abbreviation | Reported SAM Thickness on Au(111) |

| Bis(4-nitrobenzyl) disulfide | NO₂BnDS | ~1.07 nm |

| Bis(4-nitrophenyl) disulfide | NO₂PDS | ~0.92 nm |

| Bis(4'-nitrobiphenyl) disulfide | NO₂BPDS | ~1.30 nm |

This interactive table summarizes research findings on the thickness of self-assembled monolayers formed from various nitro-containing disulfide compounds on a gold surface. acs.orgnih.gov

The unique structure of this compound is well-suited for applications in electrochemical sensing. rsc.org The disulfide group provides a robust anchor for immobilizing the molecule onto gold electrodes, a common platform for sensor fabrication. nih.gov Once assembled as a SAM on the electrode surface, the nitroaryl component can be used for detection in several ways.

The nitro group is electrochemically active, meaning it can be reduced at a specific electrical potential. researchgate.net This electrochemical signal can be used for direct detection or can be modulated by the binding of a target analyte to the monolayer, forming the basis of a sensor. For instance, the presence of certain pollutants or biomolecules could sterically hinder the nitro group's access to the electrode, causing a measurable decrease in the electrochemical signal. rsc.org The development of sensors for toxic pollutants like p-nitrophenol often relies on the electrochemical reduction of the nitro group at a modified electrode surface. bohrium.com This principle can be adapted using the this compound scaffold, where the fluorinated ring provides a defined chemical environment for selective analyte recognition.

Catalytic Roles of Disulfide Compounds in Chemical Transformations

Disulfide compounds, in general, are recognized for their versatile catalytic activities. researchgate.net They can function as photocatalysts, co-catalysts in radical processes, and as catalysts in hydrogen atom transfer (HAT) reactions. researchgate.net The catalytic prowess of these compounds is primarily attributed to the relatively weak S-S bond, which can undergo homolytic cleavage under thermal or photochemical conditions to generate highly reactive thiyl radicals (RS•). researchgate.netresearchgate.net

Aryl disulfides are effective photocatalysts and co-catalysts in a variety of radical-mediated transformations. researchgate.netbeilstein-journals.orgd-nb.info Upon irradiation with light, the disulfide bond in compounds like this compound can cleave to produce two 4-fluoro-2-nitrophenylthiyl radicals. These thiyl radicals are capable of initiating and propagating radical chain reactions.

Research has shown that aryl disulfides can catalyze reactions such as the synthesis of aryl sulfides from electron-rich arenes and other disulfides under visible light photoredox catalysis. beilstein-journals.org In such processes, the disulfide acts as a source of thiyl radicals which then participate in a radical-radical cross-coupling mechanism. beilstein-journals.org While specific studies on this compound are not abundant, the general principle of photochemically induced homolysis of the S-S bond is applicable. beilstein-journals.org The electron-withdrawing nitro and fluoro groups on the aromatic rings are expected to influence the reactivity and stability of the resulting thiyl radicals, potentially enhancing their catalytic activity in certain radical processes.

Hydrogen Atom Transfer (HAT) is a fundamental process in organic chemistry, and disulfide compounds have been identified as effective HAT catalysts. researchgate.netmdpi.combeilstein-journals.orgnih.gov The thiyl radicals generated from the homolytic cleavage of the S-S bond are excellent hydrogen atom abstractors from a variety of substrates. mdpi.com The efficiency of a thiyl radical as a HAT agent is determined by the bond dissociation energy (BDE) of the corresponding thiol's S-H bond. mdpi.com

Aryl thiols, formed from the HAT process, can then act as hydrogen atom donors to complete the catalytic cycle. beilstein-journals.org For instance, thiyl radicals have been employed for the thiolation of unactivated C-H bonds, a challenging transformation in organic synthesis. researchgate.netnih.gov The use of a fluorinated disulfide, tetrafluoropyridinyl disulfide, has been shown to activate alkanes via a thiyl-radical-mediated HAT process under metal- and catalyst-free conditions. researchgate.netnih.gov This suggests that the fluorine atoms in this compound could play a significant role in modulating the HAT ability of its corresponding thiyl radical. The electron-deficient nature of the 4-fluoro-2-nitrophenylthiyl radical would likely make it a potent hydrogen atom abstractor from weaker C-H bonds. mdpi.com

The redox behavior of disulfide compounds makes them suitable candidates for electrocatalytic applications. acs.orgacs.orgchemistryviews.orgresearchgate.netosti.govnih.gov The reduction of the disulfide bond to form two thiolates is a key electrochemical process. researchgate.netosti.gov While direct electrochemical reduction of disulfides is possible, it often requires significant overpotentials. researchgate.net Electrocatalysis offers a milder and more efficient alternative.

Recent studies have demonstrated the vitamin B12-catalyzed electrochemical reduction of a wide range of disulfides, from small molecules to large proteins, in aqueous buffers. acs.orgnih.gov This highlights the potential for developing electrocatalytic systems for disulfide reduction under biocompatible conditions. acs.orgnih.gov The redox properties of aromatic disulfides have been studied, and their reduction typically proceeds through an intermediate radical anion that subsequently cleaves into a thiolate anion and a thiol radical. researchgate.net The specific electrochemical behavior of this compound would be influenced by its substitution pattern, with the nitro groups potentially undergoing reduction at different potentials than the disulfide bond. This complex redox landscape could be harnessed for selective electrocatalytic transformations.

Coordination Chemistry and Ligand Design

The sulfur atoms of the disulfide linkage in this compound possess lone pairs of electrons that can coordinate to metal ions, making it a potential ligand in coordination chemistry. nsf.govnih.gov The nature of the coordination can vary, with the disulfide acting as a monodentate, bidentate, or bridging ligand.

The interaction of transition metals with sulfur-containing ligands can lead to the formation of complexes with interesting structural and electronic properties. nsf.govresearchgate.netwikipedia.orgrero.chmatec-conferences.orglibretexts.org The coordination of a disulfide to a metal center can activate the S-S bond, facilitating its cleavage or other transformations. researchgate.net The electronic properties of the resulting metal complexes are a function of both the metal ion and the ligand.

Specialized Research Applications in Molecular Biology and Proteomics

The unique properties of this compound, particularly the presence of a disulfide bond and fluorine atoms, make it a promising tool for applications in molecular biology and proteomics. nih.govacs.orgnih.govresearchgate.netbiorxiv.org

Disulfide bonds play a crucial role in stabilizing the three-dimensional structure of many proteins. elsevierpure.comnih.govresearchgate.net Reagents that can react with and form disulfide bonds are valuable for studying protein structure and function. elsevierpure.comnih.govresearchgate.netnih.govresearchgate.net Bis(2-nitrophenyl) disulfide, a related compound, is used as a cross-linking reagent in biochemistry and molecular biology to form disulfide bonds with cysteine residues in proteins. beilstein-journals.org This suggests that this compound could be employed for similar purposes, with the added benefit of the fluorine atoms serving as probes for ¹⁹F NMR studies. acs.org

Fluorinated compounds are increasingly used in proteomics as chemical probes to study protein interactions and function. nih.govnih.govresearchgate.net The fluorine atoms provide a unique spectroscopic handle that is absent in biological systems, allowing for selective detection and analysis. acs.org Therefore, this compound could potentially be used as a fluorinated cross-linking agent to identify protein-protein interactions or to probe the local environment of cysteine residues in proteins.

Disulfide Mapping and Alkylation Strategies in Chemical Proteomics

There is no specific information available in the scientific literature regarding the use of this compound for disulfide mapping or alkylation strategies in chemical proteomics. While disulfide bonds are crucial for protein structure and function, and various reagents are used to study them, the application of this specific compound has not been described in published research.

Investigation of Enzyme-Inhibitor Interactions and Molecular Mechanisms

Similarly, a comprehensive review of scientific literature reveals no studies that have utilized this compound to investigate enzyme-inhibitor interactions or to elucidate molecular mechanisms of enzyme inhibition. The reactivity of the disulfide bond and the properties of the nitrophenyl groups could theoretically be exploited for such purposes, but no concrete examples or research data are available.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Bis(4-fluoro-2-nitrophenyl) disulfide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via sulfur monochloride-mediated coupling of nitro-substituted aryl precursors. For example, analogous disulfides (e.g., bis-[N-phenoxycarbonyl-N-(4-nitrophenyl)] disulfide) are synthesized by reacting O-phenyl carbamates with sulfur monochloride in stoichiometric ratios under controlled temperatures (e.g., 0–5°C) to prevent side reactions . Optimization involves factorial design experiments to test variables like solvent polarity (DMSO vs. ethanol), reaction time, and stoichiometry, using TLC to monitor progress .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine chromatographic (TLC, HPLC) and spectroscopic techniques. TLC in ethanol/DMSO (3:1) can assess purity (single spot at Rf ≈ 0.5), while melting point analysis (e.g., 150–151°C for analogous compounds) provides preliminary validation . Confirm structural integrity via H NMR (aromatic proton signals at δ 7.5–7.9 ppm) and mass spectrometry (NIST databases for fragmentation patterns) .

Q. What factors influence the stability of this compound under varying experimental conditions?

- Methodological Answer : Stability is sensitive to temperature, light, and solvent. Store at –20°C in amber vials to prevent photodegradation. Monitor hydrolytic stability via accelerated aging studies in buffers (pH 1–13) with GC-MS or HPLC quantification. For example, disulfide analogs degrade in polar aprotic solvents (e.g., DMSO) under prolonged heating .

Advanced Research Questions

Q. What mechanistic insights exist for the formation of this compound in different solvent systems?

- Methodological Answer : The reaction likely proceeds through a thiol-disulfide interchange mechanism. Computational studies (DFT) can model intermediate thiyl radicals and transition states. Solvent polarity impacts reaction kinetics: non-polar solvents (toluene) favor radical stability, while polar solvents (DMSO) accelerate nucleophilic substitution at the nitro group. Validate via kinetic isotope effects or EPR spectroscopy to detect radical intermediates .

Q. How can computational tools like COMSOL Multiphysics model the reactivity or degradation pathways of this compound?

- Methodological Answer : Use COMSOL to simulate heat and mass transfer during synthesis or degradation. For example, AI-driven models predict optimal reaction parameters (e.g., temperature gradients, mixing rates) to minimize byproducts. Couple with Gaussian software for quantum mechanical calculations of bond dissociation energies, correlating with experimental TGA/DSC data .

Q. How can researchers resolve contradictions in reported spectral data (e.g., NMR shifts or GC retention times) for this compound?

- Methodological Answer : Cross-validate using standardized protocols:

- NMR : Compare chemical shifts with structurally similar disulfides (e.g., diphenyl disulfide) and account for solvent effects (DMSO-d6 vs. CDCl3) .

- GC-MS : Use NIST reference libraries to match fragmentation patterns and retention indices under identical column conditions (e.g., DB-5MS, 30 m × 0.25 mm) .

- Statistical Analysis : Apply principal component analysis (PCA) to identify outliers in datasets .

Q. What novel derivatives of this compound can be synthesized, and what methodologies assess their bioactivity?

- Methodological Answer : Derivatives include thioether analogs (via reductive alkylation) or fluorinated variants (via electrophilic substitution). Assess bioactivity using enzyme inhibition assays (e.g., tyrosine phosphatase inhibition) with Michaelis-Menten kinetics. For cytotoxicity, employ MTT assays on cell lines, ensuring compliance with ethical guidelines for non-therapeutic compounds .

Methodological Notes

- Experimental Design : Use factorial designs (e.g., 2 factorial) to optimize synthesis yields and characterize interactions between variables like temperature and catalyst loading .

- Data Validation : Cross-reference spectral data with NIST Chemistry WebBook and replicate experiments under controlled conditions to ensure reproducibility .

- Theoretical Frameworks : Anchor studies in reaction mechanism theories (e.g., radical vs. ionic pathways) and computational chemistry principles to guide hypothesis testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.